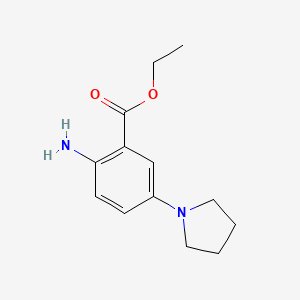![molecular formula C13H25ClN2O3S B13568913 Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B13568913.png)
Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride is a complex organic compound with a molecular weight of 324.87 g/mol This compound is known for its unique spirocyclic structure, which includes a sulfur atom in a lambda6 oxidation state
Métodos De Preparación
The synthesis of tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride involves multiple steps. The synthetic route typically starts with the formation of the spirocyclic core, followed by the introduction of the tert-butyl ester and the imino(methyl)oxo-lambda6-sulfanyl group. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the lambda6 oxidation state can be further oxidized under strong oxidizing conditions.
Reduction: The imino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions used but generally include oxidized sulfur compounds, amines, and carboxylic acids .
Aplicaciones Científicas De Investigación
Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: While not widely used industrially, its unique properties make it a subject of interest for developing new materials and catalysts
Mecanismo De Acción
The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure. The sulfur atom in the lambda6 oxidation state may play a crucial role in these interactions, potentially forming reversible covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar compounds include other spirocyclic molecules with sulfur atoms in various oxidation states. For example:
Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-5-azaspiro[3.4]octane-5-carboxylate: This compound has a similar structure but with a different spirocyclic core.
Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate: This is a closely related compound without the hydrochloride salt form.
The uniqueness of tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride lies in its specific spirocyclic structure and the presence of the lambda6-sulfur atom, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H25ClN2O3S |
|---|---|
Peso molecular |
324.87 g/mol |
Nombre IUPAC |
tert-butyl 7-(methylsulfonimidoyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O3S.ClH/c1-12(2,3)18-11(16)15-8-5-10(19(4,14)17)9-13(15)6-7-13;/h10,14H,5-9H2,1-4H3;1H |
Clave InChI |
ZLHXPYITZFZZOS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC12CC2)S(=N)(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13568860.png)
![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)
![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)


![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)




